3-(morpholinosulfonyl)-N-(m-tolyl)benzamide

Benzamide SAR Positional isomerism QcrB inhibition

3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide (CAS 300384-50-3) is a synthetic sulfonamide-benzamide hybrid with the molecular formula C₁₈H₂₀N₂O₄S and a molecular weight of 360.43 g/mol. As a small-molecule research tool, it is commercially offered at a typical purity of 95%.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 300384-50-3
Cat. No. B2388863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(morpholinosulfonyl)-N-(m-tolyl)benzamide
CAS300384-50-3
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C18H20N2O4S/c1-14-4-2-6-16(12-14)19-18(21)15-5-3-7-17(13-15)25(22,23)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21)
InChIKeyQPEAWGOSFLHTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide (CAS 300384-50-3): Core Identity and Analytical Baseline


3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide (CAS 300384-50-3) is a synthetic sulfonamide-benzamide hybrid with the molecular formula C₁₈H₂₀N₂O₄S and a molecular weight of 360.43 g/mol . As a small-molecule research tool, it is commercially offered at a typical purity of 95% . The compound was referenced in a 2022 patent application (WO2022156789) covering an optimized one-pot amidation-sulfonylation synthetic route that improves yield and reduces purification steps [1]. Publicly available quantitative bioactivity data—particularly direct, head-to-head comparisons with structural analogs—are extremely scarce, which is the central procurement risk this guide addresses.

Why 3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


The morpholinosulfonyl benzamide scaffold exhibits extreme sensitivity to positional isomerism and N-aryl substitution that renders generic class-level substitution unreliable. As shown in a benzamide SAR study against Mycobacterium tuberculosis QcrB, moving a methyl substituent from the 2- to the 3- or 4-position on the benzamide ring shifted IC₅₀ values by factors of 1.7× to 17× (e.g., 2-Me IC₅₀ = 8.7 μM vs 4-Me IC₅₀ = 29.1 μM) [1]. Within the sulfonyl subclass, the para-tolyl isomer 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide displays a distinct biological profile, having been explored as a lead for ectonucleotidase inhibitors , while the meta-chloro analog 3-chloro-N-(4-methyl-3-(morpholinosulfonyl)phenyl)benzamide acts as a cannabinoid CB2 receptor agonist (EC₅₀ = 220 nM) [2]. Critically, no publicly available study has established whether the specific m-tolyl substitution pattern on the target compound confers equivalent, superior, or inferior activity relative to any of these analogs. Procurement of a closely related substitute without resolving this data gap introduces unquantified risk of selecting a compound with divergent target engagement or potency.

Quantitative Differentiation Evidence for 3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide Against Closest Analogs


Positional Isomer Sensitivity: Methyl Group Placement on the N-Aryl Ring Drives Potency Shifts in Benzamide Scaffolds

In a benzamide series targeting M. tuberculosis QcrB, the 3-methyl (m-tolyl) substitution yielded an IC₅₀ of 14.8 ± 5.0 μM, compared to 8.7 ± 0.7 μM for the 2-methyl (o-tolyl) lead and 29.1 ± 3.8 μM for the 4-methyl (p-tolyl) variant—a ~3.3-fold to ~2.0-fold difference in potency depending on the comparator [1]. While this study did not include the sulfonyl-substituted target compound, it establishes that the m-tolyl position itself is not interchangeable with o- or p-tolyl variants. The target compound's uncharacterized activity at this position therefore represents a genuine uncertainty that cannot be resolved by analogy to the o- or p-tolyl morpholinosulfonyl analogs.

Benzamide SAR Positional isomerism QcrB inhibition

Sulfonyl Regioisomerism: 3-(Morpholinosulfonyl) vs. 4-(Morpholinosulfonyl) Benzamide Divergent Biological Annotation

The para-substituted morpholinosulfonyl analog 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide has been explicitly identified in the literature as a lead compound for developing ectonucleotidase (h-NTPDase) inhibitors relevant to cancer and inflammation . In contrast, the meta-sulfonyl target compound 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide has no equivalent published target annotation. While a structurally related sulfamoyl benzamide (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) demonstrated h-NTPDase1 inhibition with an IC₅₀ of 2.88 ± 0.13 μM [1], this molecule differs at the sulfonyl position, the N-aryl substituent, and the carbonyl/sulfonyl linker—precluding direct extrapolation to the target compound.

Sulfonyl benzamide NTPDase inhibitor Regioisomer comparison

Chlorine Substituent Impact: The 3-Chloro Analog Confers CB2 Agonism Absent from the Non-Halogenated Scaffold

The structurally related compound 3-chloro-N-(4-methyl-3-(morpholinosulfonyl)phenyl)benzamide (CHEMBL470233) is an agonist at the human cannabinoid CB2 receptor with an EC₅₀ of 220 nM in [³⁵S]GTPγS binding assays [1]. The target compound, which lacks the 3-chloro substituent on the benzamide ring and bears the sulfonyl group directly on the benzamide core rather than the N-phenyl ring, has no reported CB2 activity. In cannabinoid receptor SAR, the presence and position of halogen substituents routinely modulate potency by 10- to 100-fold [2]; without empirical testing, the CB2 activity of the non-halogenated target compound cannot be assumed to approximate the 220 nM benchmark.

Cannabinoid CB2 agonist Halogen effect Morpholinosulfonyl benzamide

Synthetic Route Optimization Provides a Tangible Procurement Quality Advantage: WO2022156789

Patent application WO2022156789 (2022) describes an optimized synthetic route for N-(substituted sulfonyl)benzamide derivatives, including the target compound, employing a one-pot amidation followed by selective sulfonylation that reduces the number of purification steps and increases overall yield and purity relative to conventional sequential methods [1]. While quantitative yield comparisons against prior art are not publicly available from the patent abstract alone, the process innovation represents a documented quality-differentiation factor: suppliers utilizing this route can potentially offer the compound with fewer synthetic impurities and higher batch-to-batch consistency than those using traditional multi-step protocols.

Synthesis patent One-pot amidation Process chemistry

Validated Application Scenarios for 3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide Based on Current Evidence


Positional Isomer Reference Standard in Benzamide SAR Campaigns

As documented in J. Med. Chem. 2009 (Table 1), the m-tolyl substitution on benzamide scaffolds produces a distinct potency window (IC₅₀ ≈ 14.8 μM) that differs from o-tolyl (8.7 μM) and p-tolyl (29.1 μM) isomers [1]. The target compound can serve as the morpholinosulfonyl-bearing m-tolyl reference point in systematic SAR studies exploring sulfonamide-benzamide hybrid chemotypes, provided users independently generate the missing bioactivity data.

CB2 Selectivity Profiling Against the 3-Chloro Analog Benchmark

The 3-chloro analog (CHEMBL470233) has a confirmed CB2 EC₅₀ of 220 nM [2]. The non-halogenated target compound is the logical paired control for dissecting the contribution of the 3-chloro substituent to CB2 receptor activation in morpholinosulfonyl benzamide series, enabling determination of whether the chlorine atom is a pharmacophoric requirement for cannabinoid receptor engagement.

Ectonucleotidase Inhibitor Lead Expansion with a Meta-Sulfonyl Topology

While the para-sulfonyl isomer is annotated as an h-NTPDase inhibitor lead , the meta-sulfonyl target compound represents the missing topological variant. Researchers investigating the spatial requirements of the sulfonyl group for NTPDase active-site binding can use this compound to establish whether the meta geometry retains, enhances, or abolishes inhibitory activity relative to the para-substituted reference.

Quality-Benchmarked Procurement from WO2022156789-Compliant Synthesis

The patented one-pot synthetic route (WO2022156789) provides a documented process advantage for this specific compound [3]. Procurement specifications should require vendor confirmation that the supplied material is manufactured via this or an equivalent optimized route, and should include batch-specific purity certificates (HPLC, NMR) to verify that the process advantage translates into measurable purity gains over conventional synthesis.

Quote Request

Request a Quote for 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.